molecular formula C10H12N5Na3O8P2S B571055 2/'-DEOXYADENOSINE-5/'-O-(1-THIODIPHOSPHATE), RP-ISOMER SODIUM SALT CAS No. 120496-69-7

2/'-DEOXYADENOSINE-5/'-O-(1-THIODIPHOSPHATE), RP-ISOMER SODIUM SALT

Cat. No.: B571055
CAS No.: 120496-69-7
M. Wt: 493.21
InChI Key: VWHPYZIIQISSLC-VNPFSCRLSA-K
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Description

2’-DEOXYADENOSINE-5’-O-(1-THIODIPHOSPHATE), RP-ISOMER SODIUM SALT is a sulfur-containing nucleotide derivative. It is an isomer of the sulfur-containing nucleotide derivative dADP-α-S. This compound is used in various biochemical and molecular biology applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-DEOXYADENOSINE-5’-O-(1-THIODIPHOSPHATE), RP-ISOMER SODIUM SALT involves the phosphorylation of 2’-deoxyadenosine with thiophosphoryl chloride in the presence of a base. The reaction is typically carried out in an anhydrous solvent such as acetonitrile or dimethylformamide (DMF) under an inert atmosphere to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2’-DEOXYADENOSINE-5’-O-(1-THIODIPHOSPHATE), RP-ISOMER SODIUM SALT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-DEOXYADENOSINE-5’-O-(1-THIODIPHOSPHATE), RP-ISOMER SODIUM SALT has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-DEOXYADENOSINE-5’-O-(1-THIODIPHOSPHATE), RP-ISOMER SODIUM SALT involves its incorporation into DNA or RNA strands during synthesis. The thiophosphate group can alter the stability and conformation of the nucleic acid, affecting its interactions with proteins and other molecules. This can lead to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-DEOXYADENOSINE-5’-O-(1-THIODIPHOSPHATE), RP-ISOMER SODIUM SALT is unique due to its specific isomeric form, which can have different biochemical properties compared to other isomers. This uniqueness makes it valuable for studying specific biochemical pathways and mechanisms .

Properties

CAS No.

120496-69-7

Molecular Formula

C10H12N5Na3O8P2S

Molecular Weight

493.21

IUPAC Name

trisodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl] phosphate

InChI

InChI=1S/C10H15N5O8P2S.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(22-7)2-21-25(20,26)23-24(17,18)19;;;/h3-7,16H,1-2H2,(H,20,26)(H2,11,12,13)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6+,7+,25?;;;/m0.../s1

InChI Key

VWHPYZIIQISSLC-VNPFSCRLSA-K

SMILES

C1C(C(OC1N2C=NC3=C2N=CN=C3N)COP(=S)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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